5-Bromo-2-piperidinonicotinic acid
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Description
The compound 5-Bromo-2-piperidinonicotinic acid is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their presence in various bioactive compounds and pharmaceuticals. The bromo and nicotinic acid substituents on the piperidine ring can potentially influence the compound's chemical and physical properties, as well as its biological activity .
Synthesis Analysis
The synthesis of related piperidine derivatives has been explored in various studies. For instance, an efficient method for synthesizing substituted piperazin-2-ones, which are structurally similar to 5-Bromo-2-piperidinonicotinic acid, was established using chiral α-bromocarboxylic acids and Garner's aldehyde . Additionally, the synthesis of 5-bromonicotinic acid derivatives has been reported, where the compound was synthesized and characterized by elemental analysis, IR spectrum, 1H NMR, and X-ray single crystal determination . These methods highlight the importance of controlled conditions and the use of advanced techniques for the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-piperidinonicotinic acid derivatives can be complex, with various stereoisomers possible due to the presence of chiral centers. The enantiomeric resolution of four enantiomers of a related compound, 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione, was achieved using a Chiralpak IA column, indicating the importance of chiral separation in the analysis of such compounds . The crystal structure of a 5-bromonicotinic acid derivative was determined by X-ray single crystal determination, revealing a trans configuration with respect to the C=N double bond or C–N single bond and intermolecular hydrogen bonding forming layers parallel to the ab plane .
Chemical Reactions Analysis
The chemical reactivity and interactions of piperidine derivatives can be influenced by their functional groups. For example, the presence of bromo and nicotinic acid groups can facilitate various chemical reactions, such as condensation reactions . The chiral recognition mechanism and elution order of stereomers of a related compound were determined by simulation studies, indicating that hydrogen bonding and π–π interactions are major forces for chiral resolution .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2-piperidinonicotinic acid derivatives can be studied through various spectroscopic techniques. The spectroscopic (FT-IR, FT-Raman, 13C, 1H NMR, and UV) and NBO analyses of a related compound, 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid, provided insights into the molecular and vibrational structure, stability arising from hyperconjugative interactions, and charge delocalization . The molecular electrostatic potential (MEP) surface map can also be used to obtain chemical reactivity information, identifying donor and acceptor atoms within the molecule .
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-piperidin-1-ylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-8-6-9(11(15)16)10(13-7-8)14-4-2-1-3-5-14/h6-7H,1-5H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTMCVUUIBGFEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=N2)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-piperidinonicotinic acid |
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